100-Fold Selectivity for Mutant L858R/T790M Over Wild-Type EGFR Confers Favorable Therapeutic Index
EGFR-IN-1 hydrochloride demonstrates 100-fold selectivity for the gefitinib-resistant EGFR L858R/T790M double mutant over wild-type EGFR in biochemical kinase inhibition assays [1]. This selectivity is critical for sparing wild-type EGFR-driven toxicities commonly observed with pan-EGFR inhibitors.
| Evidence Dimension | Biochemical kinase inhibition selectivity |
|---|---|
| Target Compound Data | 100-fold selectivity for EGFR L858R/T790M over wild-type EGFR |
| Comparator Or Baseline | Wild-type EGFR |
| Quantified Difference | 100-fold |
| Conditions | Biochemical kinase assay using recombinant EGFR proteins |
Why This Matters
This level of mutant selectivity directly translates to reduced on-target toxicity in vivo, a key procurement criterion for animal studies where wild-type EGFR inhibition is a dose-limiting liability.
- [1] Wurz RP, et al. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. ACS Med Chem Lett. 2015;6(9):987-992. PMID: 26396685. View Source
